
Indan-2,2-dicarboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of dicarboxylic acids can be achieved through several methods. For instance, a scalable carboxylation route to furan-2,5-dicarboxylic acid (FDCA) has been developed using carbonate-promoted C–H carboxylation, which involves the reaction of 2-furoic acid and CO2 under specific conditions . Similarly, Pd(II)-catalyzed carboxylation has been used for the direct carboxylation of aryl and vinyl C-H bonds to form dicarboxylic acids . These methods could potentially be adapted for the synthesis of indan-2,2-dicarboxylic acid.
Molecular Structure Analysis
The molecular structure of dicarboxylic acid derivatives can be characterized using techniques such as X-ray diffraction (XRD). For example, the molecular conformation of a racemic indan derivative was determined by XRD, revealing details about the crystal packing and hydrogen bonding interactions . This information is crucial for understanding the physical properties and reactivity of such compounds.
Chemical Reactions Analysis
Dicarboxylic acids and their derivatives undergo various chemical reactions. Electrophilic substitution reactions have been studied on 1-indancarboxylic acid, showing that certain positions on the molecule are more reactive, which allows for the synthesis of pharmacologically interesting derivatives . Cycliacylation of carboxylic acid derivatives of indan has also been used to produce tricyclic aromatic ketones . These reactions highlight the versatility of dicarboxylic acid derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of dicarboxylic acids are influenced by their molecular structure. For instance, the crystal structure of an indane-based amino acid derivative showed a distorted five-membered ring with an envelope conformation, and the molecular packing was stabilized by hydrogen-bonding interactions . These structural details can affect properties such as solubility, melting point, and reactivity.
Applications De Recherche Scientifique
Carboxylic acids, such as Indan-2,2-dicarboxylic acid, are versatile organic compounds. They are used in different areas such as organic synthesis, nanotechnology, and polymers . The applications of carboxylic acids in these areas include obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification .
-
Organic Synthesis Dicarboxylic acids are often used in organic synthesis . The presence of two carboxyl groups allows these compounds to act as bifunctional building blocks, enabling the formation of complex organic structures .
-
Drug Development Dicarboxylic acids can play a crucial role in drug development. They can be used as starting materials or intermediates in the synthesis of various pharmaceutical compounds.
-
Material Science In material science, dicarboxylic acids can be used in the creation of polymers . For example, adipic acid, a type of dicarboxylic acid, is a precursor in the production of nylon .
-
Nanotechnology Dicarboxylic acids can be used in nanotechnology for the surface modification of metallic nanoparticles . This can enhance the stability and functionality of the nanoparticles .
-
Biochemistry Some dicarboxylic acids, such as aspartic acid and glutamic acid, are amino acids present in the human body . They play essential roles in various biochemical processes .
-
Environmental Science Dicarboxylic acids are also studied in environmental science as they are components of atmospheric aerosols . They can provide information about the sources and processing of organic aerosols .
-
Organic Synthesis Dicarboxylic acids, like Indan-2,2-dicarboxylic acid, can serve as important building blocks in organic synthesis . They can be used to construct complex organic molecules due to the presence of two functional carboxyl groups .
-
Pharmaceuticals In the field of pharmaceuticals, dicarboxylic acids can be used as starting materials or intermediates in the synthesis of various drugs. The specific applications would depend on the drug being synthesized.
-
Polymer Science Dicarboxylic acids are key components in the production of certain types of polymers . For example, they can be used in the production of polyamides and polyesters .
-
Nanotechnology In nanotechnology, dicarboxylic acids can be used for the surface modification of metallic nanoparticles . This can enhance the stability and functionality of the nanoparticles .
-
Biochemistry Some dicarboxylic acids are also important in biochemistry. For example, aspartic acid and glutamic acid are two amino acids present in the human body .
-
Environmental Science Dicarboxylic acids are components of atmospheric aerosols and can provide information about the sources and processing of organic aerosols .
Safety And Hazards
Propriétés
IUPAC Name |
1,3-dihydroindene-2,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-9(13)11(10(14)15)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGAENQWIQPFAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291078 | |
| Record name | Indan-2,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indan-2,2-dicarboxylic acid | |
CAS RN |
2437-08-3 | |
| Record name | 2,2-Indandicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indan-2,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydroindene-2,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

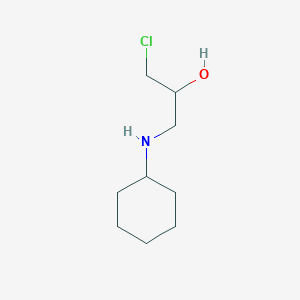
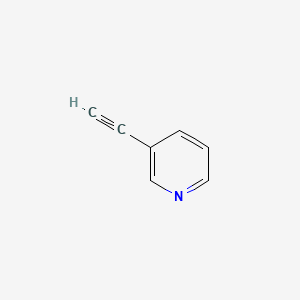
![2-[[2-(2-methylphenyl)acetyl]amino]acetic Acid](/img/structure/B1295602.png)
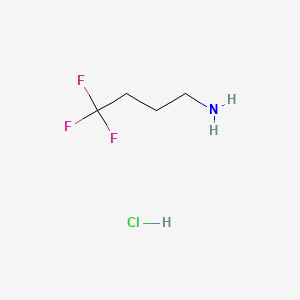
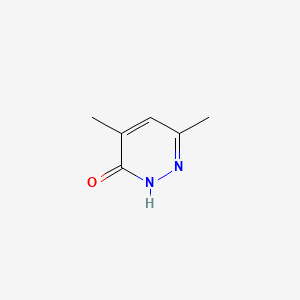
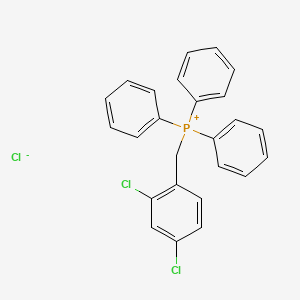
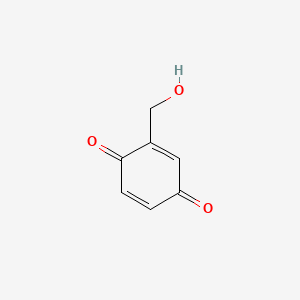





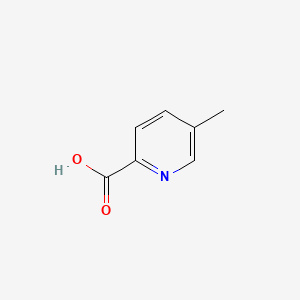
![8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1295620.png)